molecular formula C13H15N3O6Pt B12875756 (1,2-Cyclopentanediamine-N,N')[3-nitro-1,2-benzenedicarboxylato(2-)-O1,O2]platinum

(1,2-Cyclopentanediamine-N,N')[3-nitro-1,2-benzenedicarboxylato(2-)-O1,O2]platinum

Cat. No.: B12875756
M. Wt: 504.36 g/mol
InChI Key: OBHINSTZUWVCOX-UHFFFAOYSA-N
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Description

(1,2-Cyclopentanediamine-N,N’)[3-nitro-1,2-benzenedicarboxylato(2-)-O1,O2]platinum is a platinum-based coordination complex. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to interact with biological molecules, making it a promising candidate for therapeutic applications.

Preparation Methods

The synthesis of (1,2-Cyclopentanediamine-N,N’)[3-nitro-1,2-benzenedicarboxylato(2-)-O1,O2]platinum typically involves the reaction of platinum precursors with 1,2-cyclopentanediamine and 3-nitro-1,2-benzenedicarboxylic acid. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the formation of the coordination complex. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

(1,2-Cyclopentanediamine-N,N’)[3-nitro-1,2-benzenedicarboxylato(2-)-O1,O2]platinum undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The complex can participate in substitution reactions where ligands in the coordination sphere are replaced by other ligands. Common reagents for these reactions include halides and phosphines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the original complex, while substitution reactions can produce a variety of new coordination complexes.

Scientific Research Applications

(1,2-Cyclopentanediamine-N,N’)[3-nitro-1,2-benzenedicarboxylato(2-)-O1,O2]platinum has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.

    Biology: The compound is studied for its interactions with DNA and proteins, making it a potential candidate for anticancer therapies.

    Medicine: Due to its ability to bind to biological molecules, it is being investigated for use in targeted drug delivery systems.

    Industry: The compound’s unique properties make it useful in the development of new materials with specific electronic and optical characteristics.

Mechanism of Action

The mechanism of action of (1,2-Cyclopentanediamine-N,N’)[3-nitro-1,2-benzenedicarboxylato(2-)-O1,O2]platinum involves its interaction with biological molecules such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites on these molecules, leading to the formation of cross-links that disrupt normal cellular functions. This mechanism is similar to that of other platinum-based drugs, such as cisplatin, which are used in cancer therapy. The molecular targets and pathways involved include DNA replication and repair processes, as well as protein synthesis.

Comparison with Similar Compounds

(1,2-Cyclopentanediamine-N,N’)[3-nitro-1,2-benzenedicarboxylato(2-)-O1,O2]platinum can be compared with other platinum-based coordination complexes, such as:

    Cisplatin: A widely used anticancer drug that forms similar covalent bonds with DNA.

    Carboplatin: Another platinum-based drug with a different ligand structure, offering a different toxicity profile.

    Oxaliplatin: Known for its use in colorectal cancer treatment, with a distinct mechanism of action compared to cisplatin and carboplatin.

The uniqueness of (1,2-Cyclopentanediamine-N,N’)[3-nitro-1,2-benzenedicarboxylato(2-)-O1,O2]platinum lies in its specific ligand structure, which may offer different biological interactions and therapeutic potentials compared to these other compounds.

Properties

Molecular Formula

C13H15N3O6Pt

Molecular Weight

504.36 g/mol

IUPAC Name

(2-azanidylcyclopentyl)azanide;3-nitrophthalic acid;platinum(2+)

InChI

InChI=1S/C8H5NO6.C5H10N2.Pt/c10-7(11)4-2-1-3-5(9(14)15)6(4)8(12)13;6-4-2-1-3-5(4)7;/h1-3H,(H,10,11)(H,12,13);4-7H,1-3H2;/q;-2;+2

InChI Key

OBHINSTZUWVCOX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)[NH-])[NH-].C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)C(=O)O.[Pt+2]

Origin of Product

United States

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